1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one
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Overview
Description
1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one is a heterocyclic compound that features an oxazine ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Cyclization: The acylated product undergoes intramolecular cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Research: The compound is studied for its effects on various biological systems, including its role in inhibiting interleukin-1 and other immune responses.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one: Shares a similar oxazine ring structure and exhibits comparable pharmacological activities.
6-Amino-3,4-dihydro-3-oxo-2H-1,4-benzoxazine: Another related compound with similar chemical properties.
Uniqueness
1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one is unique due to its specific structural features and the presence of a prop-2-en-1-one moiety, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(14)13-5-6-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6,12H2 |
InChI Key |
CIDJZQLGWOJWKT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCOC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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